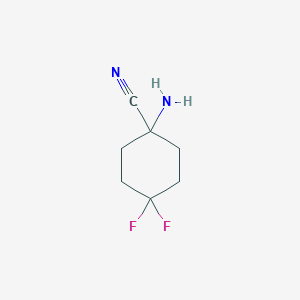
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as 4-chloro-2-methyl-1-pyrrolidine acrylonitrile (CMPAN), is a synthetic compound commonly used in scientific research. It is a colorless solid with a molecular weight of 238.6 g/mol and a melting point of 183-184°C. CMPAN is a versatile compound with a wide range of applications in the fields of chemistry and biology.
科学的研究の応用
CMPAN has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pyrrolidines, amides, and esters. It is also used as a building block in the synthesis of heterocycles, such as pyrrolizines, pyrrolidines, and pyrroles. Furthermore, CMPAN has been used in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of protein kinases.
作用機序
CMPAN acts as a nucleophile in organic reactions and is capable of forming various types of covalent bonds. It can react with a wide range of electrophiles, including alkyl halides, alkyl sulfonates, and aryl halides. The reaction proceeds via a SN2 mechanism, with the CMPAN molecule acting as the nucleophile and the electrophile as the leaving group.
Biochemical and Physiological Effects
CMPAN has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that CMPAN can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. It has also been shown to possess antifungal activity against a variety of fungi, including Candida albicans and Aspergillus niger.
実験室実験の利点と制限
CMPAN is a versatile reagent with a wide range of applications in organic synthesis. It is relatively stable and can be easily handled in the lab. However, it is also a toxic compound and should be handled with caution. In addition, CMPAN is a relatively expensive reagent, which can limit its use in some experiments.
将来の方向性
Given its wide range of applications in organic synthesis, CMPAN has the potential to be used in the development of new biologically active compounds. In addition, further studies are needed to evaluate the potential biochemical and physiological effects of CMPAN in vivo. Finally, the development of more efficient and cost-effective synthesis methods for CMPAN could broaden its use in the laboratory.
合成法
CMPAN can be synthesized by the reaction of 4-chlorophenylacetonitrile with 1-methyl-1H-pyrrol-2-ylmagnesium bromide in the presence of DBU as a base. The reaction is carried out in a dry THF solution at a temperature of 0°C and is followed by a workup and purification procedure. The yield of the reaction is typically around 80%.
特性
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)12(10-16)9-11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDENDHWQXLKU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2951476.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)
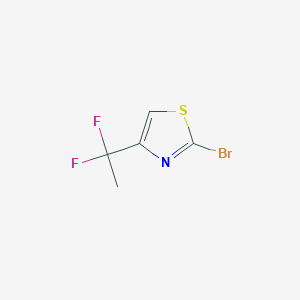
![2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2951487.png)
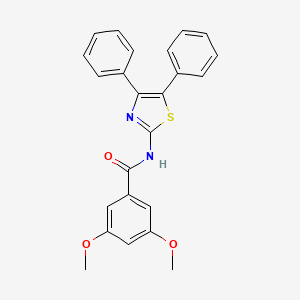
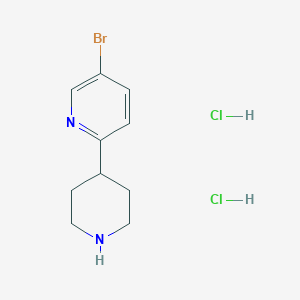

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)
![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)
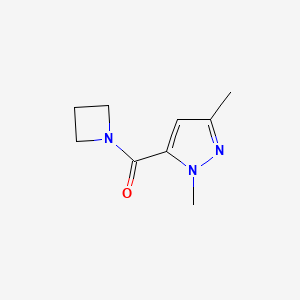
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)
